Strontium acetate

Overview

Description

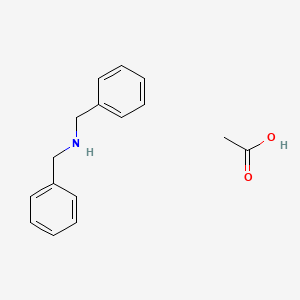

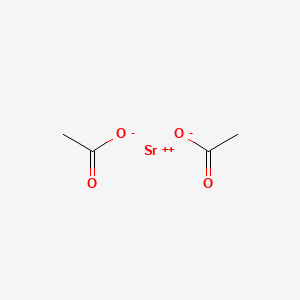

Strontium acetate is a chemical compound composed of strontium and acetate ions. It appears as white crystals and is highly soluble in water. This compound is often used as a precursor for other chemicals, such as barium acetate . This compound has a chemical formula of ( \text{Sr(C}_2\text{H}_3\text{O}_2\text{)}_2 ) and a molar mass of 205.71 g/mol .

Mechanism of Action

Target of Action

Strontium acetate, a compound of strontium, is primarily targeted towards bone tissue . It is known to interact with osteoblasts and osteoclasts, the primary cells involved in bone formation and resorption .

Mode of Action

This compound presents an atypical mechanism of action in which it increases the deposition of new bone by osteoblasts and, simultaneously, reduces the resorption of bone by osteoclasts . This dual action on bone metabolism is unique and has led to its classification as a “dual action bone agent” (DABA) .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to bone metabolism. The compound influences the balance between bone formation and resorption, contributing to overall bone health . It is also involved in the metabolism of acetyl-coenzyme A (acetyl-CoA), a key molecule in energy production, lipid synthesis, and protein acetylation .

Pharmacokinetics

The pharmacokinetics of orally administered strontium compounds have been studied . Two absorption phases were observed due to two dominant intestinal absorption loci . The estimated bioavailability was 20%, and the renal clearance was lower than 4 ml/minute, indicating tubular reabsorption of strontium .

Result of Action

The result of this compound’s action is a net increase in bone mass. By stimulating osteoblast activity and inhibiting osteoclast activity, it promotes the formation of new bone and prevents the breakdown of existing bone . This can slow down the progression of conditions like osteoporosis and osteoarthritis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its absorption and bioavailability. Additionally, the presence of other ions in the environment can impact the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

Strontium acetate plays a significant role in biochemical reactions, particularly in the context of bone metabolism and dental health. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can replace calcium in biological systems due to its similar ionic radius. This substitution can influence the activity of enzymes such as alkaline phosphatase, which is crucial for bone mineralization. Additionally, this compound interacts with proteins like osteocalcin and collagen, enhancing bone formation and reducing bone resorption .

Cellular Effects

This compound affects various types of cells and cellular processes. In osteoblasts, the cells responsible for bone formation, this compound promotes the proliferation and differentiation of these cells. It also influences cell signaling pathways, such as the Wnt/β-catenin pathway, which is essential for bone growth and repair. Furthermore, this compound can modulate gene expression related to bone metabolism, leading to increased production of bone matrix proteins . In other cell types, this compound may affect cellular metabolism by altering calcium signaling and homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to mimic calcium and interact with calcium-binding proteins and enzymes. This compound binds to the calcium-sensing receptor (CaSR) on the surface of osteoblasts, activating signaling pathways that promote bone formation and inhibit bone resorption. Additionally, this compound can inhibit the activity of osteoclasts, the cells responsible for bone resorption, by interfering with their differentiation and function . These combined effects result in a net increase in bone density and strength.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable and does not degrade quickly. Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained increases in osteoblast activity and bone matrix production. In vivo studies have also shown that this compound can have lasting effects on bone density and strength, even after the cessation of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance bone formation and reduce bone resorption without significant adverse effects. At high doses, this compound can lead to toxic effects, including impaired renal function and disturbances in calcium homeostasis . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to bone metabolism. It interacts with enzymes such as alkaline phosphatase and collagenase, which are crucial for bone formation and remodeling. This compound can also influence the levels of metabolites like hydroxyproline, a marker of collagen turnover . These interactions highlight the role of this compound in maintaining bone health and integrity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed similarly to calcium. It can be taken up by cells through calcium channels and transporters. Once inside the cell, this compound can accumulate in the endoplasmic reticulum and mitochondria, where it influences calcium signaling and storage . In tissues, this compound is primarily distributed to bone, where it is incorporated into the bone matrix and contributes to bone strength.

Subcellular Localization

This compound’s subcellular localization is primarily within the endoplasmic reticulum and mitochondria. These organelles play a crucial role in calcium storage and signaling, and the presence of this compound can modulate their function. Additionally, this compound can be found in the extracellular matrix of bone tissue, where it interacts with collagen and other matrix proteins to enhance bone mineralization .

Preparation Methods

Strontium acetate can be synthesized through the reaction of strontium hydroxide or strontium carbonate with acetic acid . The reaction conditions typically involve dissolving strontium hydroxide or strontium carbonate in acetic acid, followed by crystallization to obtain the this compound product. Industrial production methods often utilize similar processes but on a larger scale to meet commercial demands .

Chemical Reactions Analysis

Strontium acetate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, although specific examples are less common.

Substitution Reactions: It can react with other compounds to form different strontium salts. For instance, reacting with sulfuric acid can produce strontium sulfate.

Common Reagents and Conditions: Typical reagents include acids like hydrochloric acid and sulfuric acid. Reaction conditions often involve aqueous solutions and controlled temperatures.

Major Products: Products of these reactions include strontium sulfate, strontium chloride, and other strontium-based compounds.

Scientific Research Applications

Strontium acetate has diverse applications in scientific research:

Comparison with Similar Compounds

Strontium acetate can be compared with other strontium salts, such as:

Strontium chloride: Similar in solubility and reactivity but used more commonly in dental applications.

Strontium nitrate: Used primarily in pyrotechnics for producing red flames.

Strontium carbonate: Less soluble in water and often used in ceramics and glass production.

This compound is unique due to its high solubility in water and its versatility in forming various strontium-based compounds, making it valuable in multiple scientific and industrial applications .

Properties

CAS No. |

543-94-2 |

|---|---|

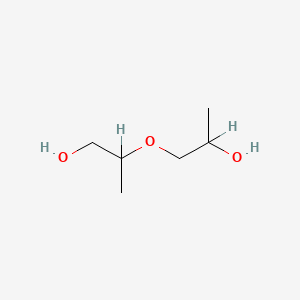

Molecular Formula |

C2H4O2Sr |

Molecular Weight |

147.67 g/mol |

IUPAC Name |

strontium;diacetate |

InChI |

InChI=1S/C2H4O2.Sr/c1-2(3)4;/h1H3,(H,3,4); |

InChI Key |

JOKVISWAQACXFU-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].[Sr+2] |

Canonical SMILES |

CC(=O)O.[Sr] |

Key on ui other cas no. |

543-94-2 |

Synonyms |

acetic acid, strontium salt strontium acetate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does strontium acetate interact with dentin to reduce hypersensitivity?

A1: this compound, a desensitizing agent found in some toothpastes, effectively occludes dentin tubules, effectively reducing fluid flow within these tubules. [, , , ] This occlusion prevents external stimuli from triggering the nerves within the tubules, thus alleviating the sharp pain associated with dentin hypersensitivity. [, , , ] This mechanism is consistent with the hydrodynamic theory of dentin hypersensitivity, which posits that pain arises from the movement of fluid within exposed dentin tubules. [, , , ]

Q2: How does the occlusive effect of this compound compare to other desensitizing agents like arginine?

A2: Research suggests that this compound may be more resistant to acid challenges compared to arginine-based dentifrices. [, ] One in vitro study using a dentin disc model demonstrated that this compound provided significantly better occlusion after exposure to grapefruit juice (an acidic beverage). [] Another study observed that while both this compound and arginine initially provided good tubule occlusion, this compound maintained its efficacy for longer durations following acidic challenges. [] This suggests that this compound may offer longer-lasting desensitization, especially in the presence of acidic foods and beverages.

Q3: Does this compound contribute to dentin remineralization?

A3: While strontium can replace calcium in hydroxyapatite crystals, strengthening dentin structure, its primary mechanism in desensitizing toothpastes appears to be tubule occlusion rather than direct remineralization. [, , ] One study directly compared toothpastes containing this compound, hydroxyapatite, and bioactive glass. [] The results indicated that while hydroxyapatite and bioactive glass toothpastes significantly remineralized demineralized enamel, the this compound toothpaste showed minimal remineralization potential. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula Sr(CH3COO)2 and a molecular weight of 205.72 g/mol. [, , ]

Q5: Are there any spectroscopic techniques used to characterize this compound?

A5: Yes, Electron Paramagnetic Resonance (EPR) spectroscopy has been used to study the behavior of copper ions (Cu2+) incorporated into single crystals of this compound hemihydrate. [, ] These studies provided insights into the crystal structure and the location of copper ions within the crystal lattice.

Q6: Does the presence of this compound in toothpaste affect plaque accumulation?

A7: One study investigating the efficacy of different desensitizing toothpastes observed that plaque scores decreased significantly during the use of silica-based toothpastes containing this compound. [] This suggests that this compound, at least in certain formulations, does not negatively impact plaque control. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.